2-Oxa-6-azaspiro[3.4]octane
Overview
Description
2-Oxa-6-azaspiro[3.4]octane is an organic compound involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit epidermal growth factor receptor (EGFR) inhibitory activities .
Synthesis Analysis
The synthesis of this compound involves an annulation strategy . Three successful routes for the synthesis were developed . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis
The molecular formula of this compound is C6H11NO . The average mass is 113.158 Da and the monoisotopic mass is 113.084061 Da .Chemical Reactions Analysis
This compound is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit EGFR inhibitory activities .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 187.1±33.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.3±3.0 kJ/mol and a flash point of 62.9±14.8 °C . The compound is soluble in water .Scientific Research Applications
Synthesis of Novel Spirocycles
- Researchers have developed new classes of thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes. These spirocycles are designed as multifunctional, structurally diverse modules for drug discovery, with enantioselective approaches also reported (Li, Rogers-Evans, & Carreira, 2013).
Structural and Conformational Analysis
- 1-Oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives have been analyzed using NMR spectroscopy. This analysis determines relative configurations and preferred conformations, reflecting steric and electronic effects of substituents (Montalvo-González & Ariza-Castolo, 2012).
Rearrangement of Spirocyclic Epoxides
- An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative was described, leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This process demonstrated synthetic applications, including the synthesis of N-Boc-2,3-methano-β-proline (Adamovskyi et al., 2014).
Electrophilic Amination
- Studies on electrophilic amination of C-H-acidic compounds with 1-Oxa-2-azaspiro[2.5]octane have been conducted. This research explored different stabilisation reactions of the intermediate compounds, creating new heterocyclic systems (Andreae, Schmitz, & Schulz, 1992).
Synthesis of Spiroaminals
- Spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and related compounds have been synthesized. These compounds, found as cores of biologically active products, represent challenging targets due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).
Mechanism of Action
Target of Action
The primary target of 2-Oxa-6-azaspiro[3.4]octane is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) EGF and TGFα. Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer.
Mode of Action
This compound interacts with EGFR by inhibiting its activities . This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation.
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. Primarily, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation and survival . By inhibiting EGFR, these pathways are downregulated, leading to reduced cell proliferation and increased cell death.
Pharmacokinetics
The pharmacokinetic properties of 2-Oxa-6-azaspiro[3It is known to be soluble in water , which suggests it may have good bioavailability
Result of Action
The result of this compound’s action is the inhibition of cell proliferation and the induction of cell death . This is due to its inhibitory effect on EGFR, which plays a crucial role in cell proliferation and survival.
Safety and Hazards
Future Directions
The future directions of 2-Oxa-6-azaspiro[3.4]octane research could involve further exploration of its role in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit EGFR inhibitory activities, suggesting potential applications in the field of medicinal chemistry .
Biochemical Analysis
Biochemical Properties
2-Oxa-6-azaspiro[3.4]octane plays a significant role in biochemical reactions, particularly in the inhibition of epidermal growth factor receptor (EGFR) activities . It interacts with various enzymes and proteins, including those involved in the EGFR signaling pathway. The nature of these interactions involves binding to the receptor sites, thereby inhibiting the receptor’s activity and preventing downstream signaling that leads to cell proliferation and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting the EGFR signaling pathway, which is crucial for cell growth and differentiation . This inhibition can lead to reduced cell proliferation, altered gene expression, and changes in cellular metabolism. The compound’s impact on cell signaling pathways and gene expression underscores its potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the epidermal growth factor receptor (EGFR). This binding inhibits the receptor’s activity, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . Additionally, the compound may influence enzyme inhibition or activation and changes in gene expression, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EGFR activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s role in these pathways underscores its potential impact on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s distribution patterns are crucial for understanding its therapeutic potential and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-oxa-7-azaspiro[3.4]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-7-3-6(1)4-8-5-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAIMJRKJKQNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701248 | |
Record name | 2-Oxa-6-azaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220290-68-6 | |
Record name | 2-Oxa-6-azaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxa-6-azaspiro[3.4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of 2-Oxa-6-azaspiro[3.4]octane relevant in medicinal chemistry?
A1: The research highlights that this compound can act as a substitute for morpholine. Morpholine is a common structural motif found in many drugs. By creating and studying similar compounds like this compound, researchers can potentially discover new molecules with improved pharmacological properties or explore new areas of chemical space for drug development. []
Q2: What is the main synthetic strategy used to produce this compound in this research?
A2: The researchers utilized a [3+2] cycloaddition reaction to synthesize this compound. This reaction allows for the formation of the spirocyclic structure characteristic of the compound. The specific details of the reaction, including the starting materials and conditions, are described in the article. []
Q3: What are the advantages of the synthetic method described in the paper for producing this compound?
A3: The article emphasizes that the synthesis allows for the production of multi-gram quantities of this compound with relatively high yields. This scalability is essential for further research and potential development of the compound or its derivatives. []
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